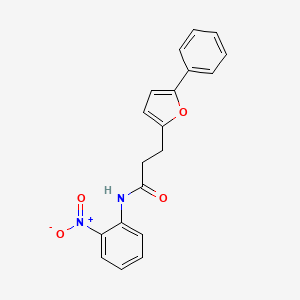
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that features a nitrophenyl group, a phenylfuran moiety, and a propanamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Nitration of Phenylamine: The starting material, phenylamine, undergoes nitration to form 2-nitrophenylamine.
Furan Ring Formation: The furan ring is synthesized separately, often starting from furfural, which undergoes a series of reactions to form 5-phenylfuran.
Amide Bond Formation: The final step involves coupling the 2-nitrophenylamine with the 5-phenylfuran derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and furan ring formation, and automated systems for amide bond coupling to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the phenylfuran moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-nitrophenyl)-3-phenylpropanamide: Lacks the furan ring, which may affect its biological activity and chemical reactivity.
N-(2-aminophenyl)-3-(5-phenylfuran-2-yl)propanamide:
Uniqueness
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to the presence of both a nitrophenyl group and a phenylfuran moiety. This combination allows for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
生物活性
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biochemical interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a nitrophenyl group and a phenylfuran moiety , which contribute to its unique chemical properties. The synthesis typically involves multiple steps:
- Nitration of Phenylamine : Produces 2-nitrophenylamine.
- Formation of the Furan Ring : Synthesized from furfural.
- Amide Bond Formation : Coupling the nitrophenylamine with the phenylfuran derivative using coupling reagents like EDCI and HOBt.
This compound exhibits its biological activity primarily through interactions with specific proteins or enzymes. The nitrophenyl group allows for hydrogen bonding and π-π interactions , while the phenylfuran moiety engages in hydrophobic interactions . These interactions can modulate the activity of target proteins, leading to various biological effects.
Therapeutic Potential
Research has indicated several potential therapeutic applications:
- Anti-inflammatory Properties : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations have shown that it may induce apoptosis in cancer cells, although further studies are required to confirm these effects.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit certain enzymes associated with cancer progression, suggesting its role as a potential anticancer agent.
- Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models, indicating its potential efficacy in cancer therapy.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| N-(2-nitrophenyl)-3-phenylpropanamide | Lacks furan ring | Limited anticancer activity |
| N-(2-aminophenyl)-3-(5-phenylfuran-2-yl)propanamide | Contains amino group instead of nitro | Enhanced anti-inflammatory effects |
特性
IUPAC Name |
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-16-8-4-5-9-17(16)21(23)24)13-11-15-10-12-18(25-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXQBPAGYXMOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













